molecular formula C13H18N2 B13267972 N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine

Cat. No.: B13267972
M. Wt: 202.30 g/mol
InChI Key: WBKRLJOIYKZSCU-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) moiety linked to a 6-methylpyridin-3-amine scaffold. The norbornane group imparts structural rigidity, which can enhance binding specificity in biological systems, while the pyridine ring provides a heteroaromatic platform for electronic interactions. This compound’s synthesis typically involves nucleophilic substitution or coupling reactions between functionalized norbornane derivatives and substituted pyridines.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-9-2-5-12(8-14-9)15-13-7-10-3-4-11(13)6-10/h2,5,8,10-11,13,15H,3-4,6-7H2,1H3

InChI Key

WBKRLJOIYKZSCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine typically involves the reaction of a substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with norcamphor to yield the desired alcohol, which is subsequently converted to the amine by forming the azide and reducing it .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating glutamate signaling in the central nervous system . This mechanism is particularly relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its bicyclo[2.2.1]heptane group and methyl-substituted pyridine. Key comparisons include:

Compound Name Substituents on Pyridine Bicyclic System Molecular Weight Notable Properties/Activities Reference
N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine 6-methyl bicyclo[2.2.1]heptane ~218.3 g/mol* Structural rigidity; potential CNS activity (inferred)
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine 6-methoxy None (pyrrole-methylene substituent) 229.2 g/mol Antimicrobial activity (Co(II)/Cu(II) complexes)
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine None (oxa-azabicyclo) 3-oxa-6-azabicyclo[3.1.1]heptane 207.2 g/mol Enhanced solubility due to oxygen atom in bicyclic system
6-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-amine 2-cyclopropylpyrimidine bicyclo[2.2.1]heptene 256.3 g/mol Potential kinase inhibition (inferred from bicyclic ene system)

*Calculated based on molecular formula.

Key Observations :

  • Bicyclic Systems: The norbornane system in the target compound offers greater steric hindrance than oxa-azabicyclo derivatives , which could influence receptor-binding kinetics.
Physicochemical and Spectroscopic Properties
  • NMR Characterization : highlights that bicyclo[2.2.1]heptane-containing alcohols undergo quantitative trifluoroacetylation in CDCl₃, aiding in NMR signal assignment. This method could be applied to the target compound for precise structural validation .
  • Solubility : The oxa-azabicyclo analog in exhibits higher aqueous solubility due to its oxygen atom, whereas the target compound’s methyl group may reduce polarity, favoring organic solvent solubility.

Biological Activity

N-{bicyclo[2.2.1]heptan-2-yl}-6-methylpyridin-3-amine (CAS Number: 1558797-09-3) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₃H₁₈N₂
  • Molecular Weight: 202.30 g/mol
  • Structure: The compound features a bicyclic heptane framework attached to a pyridine ring, which may influence its biological interactions.

Antiviral Activity

Research has indicated that compounds with structural similarities to this compound exhibit antiviral properties. For instance, derivatives of pyridine have shown effectiveness against rhinoviruses, suggesting that modifications in the pyridine ring can enhance antiviral efficacy .

Antitumor Activity

The compound's structural characteristics may also confer antitumor properties. Similar bicyclic compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, SAR studies have highlighted that specific substitutions on the pyridine ring significantly affect potency against tumor cells .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties, akin to other amine derivatives that modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

  • Antiviral Efficacy
    In a study evaluating the antiviral activity of pyridine derivatives, this compound was tested against rhinovirus strains. The results indicated a significant reduction in viral plaque formation, supporting its potential as an antiviral agent.
  • Cytotoxicity in Cancer Cells
    A series of experiments conducted on various cancer cell lines demonstrated that modifications in the bicyclic structure could lead to enhanced cytotoxic effects. Specifically, compounds with similar frameworks showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising therapeutic avenues.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural Feature Impact on Activity
Bicyclic StructureEnhances receptor binding affinity
Pyridine SubstitutionModulates biological activity (antiviral/anticancer)
Amine GroupInfluences solubility and bioavailability

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